molecular formula C7H10BN3O2 B591504 (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid CAS No. 1411643-59-8

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B591504
CAS No.: 1411643-59-8
M. Wt: 178.986
InChI Key: NQBHKXVNPWRYKQ-UHFFFAOYSA-N
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Description

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid (CAS: 1411643-59-8) is a boronic acid derivative featuring a pyrimidine core substituted at the 2-position with an azetidine (4-membered nitrogen-containing ring) and a boronic acid group at the 5-position. Its molecular formula is C₇H₁₀BN₃O₂, with a molecular weight of 178.98 g/mol . The compound is used in cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize heterocyclic compounds relevant to pharmaceuticals and materials science. Its small azetidine ring introduces steric constraints and moderate electron-donating effects, influencing reactivity and solubility .

Properties

IUPAC Name

[2-(azetidin-1-yl)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BN3O2/c12-8(13)6-4-9-7(10-5-6)11-2-1-3-11/h4-5,12-13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBHKXVNPWRYKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N2CCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of azetidine derivatives with various functional groups.

Scientific Research Applications

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or covalent interactions, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Boronic Acids

Reactivity and Stability

  • Azetidine vs. However, azetidine’s smaller size may enhance stability against protodeboronation due to reduced electron density at the boron center .
  • Amino Substituents: Dimethylamino and piperazinyl groups increase electron density on the pyrimidine ring, accelerating oxidative addition in palladium-catalyzed reactions. Piperazine derivatives (e.g., 4-Ethylpiperazinyl) show enhanced solubility in polar solvents, making them preferable for aqueous-phase reactions .
  • Methyl Substituent :
    The methyl group in (2-Methylpyrimidin-5-yl)boronic acid offers minimal steric hindrance, enabling rapid coupling but lower stability in acidic conditions due to increased boronic acid lability .

Electronic Properties

Theoretical studies on (2-benzyloxy-pyrimidin-5-yl)boronic acid (a structural analog) reveal:

  • Dipole Moment : 1.20–1.58 D (dependent on computational method), comparable to azetidine derivatives .
  • HOMO-LUMO Gap : Narrower gaps (~4.5 eV) suggest higher reactivity in electron-transfer processes compared to bulkier analogs .

Biological Activity

(2-(Azetidin-1-yl)pyrimidin-5-yl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring attached to a pyrimidine moiety, with a boronic acid functional group. This unique structure allows for various interactions with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols in biological macromolecules, influencing their activity and stability.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation: It can modulate receptor activities, potentially affecting signaling pathways related to cancer and inflammation.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it has shown potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, indicating strong cytotoxicity while exhibiting significantly less effect on non-cancerous MCF10A cells .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Selectivity Index
MDA-MB-2310.12619-fold higher than MCF10A
MCF10A2.4-

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Table 2: Antimicrobial Activity Data

BacteriaMIC (μg/mL)
Staphylococcus aureus64
Escherichia coli64

Study 1: Anticancer Efficacy

In a study focusing on the treatment of breast cancer, this compound was administered in vivo in a mouse model. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent .

Study 2: Antimicrobial Effectiveness

Another investigation assessed the compound's effectiveness against biofilm-forming strains of Pseudomonas aeruginosa. The results showed that it significantly inhibited biofilm formation, highlighting its potential role in treating chronic infections where biofilms are prevalent .

Safety and Toxicity Profile

Preliminary toxicity studies indicate that this compound possesses a favorable safety profile when administered at therapeutic doses. In healthy mice, no significant adverse effects were observed at doses up to 40 mg/kg .

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